Thioquinapiperifil is an imidazoquinazoline derivative. The table below summarizes its core chemical information [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |
| Molecular Formula (Free base) | C₂₄H₂₈N₆OS [1] |
| Molecular Weight (Free base) | 448.59 g/mol [3] |
| CAS Number (Free base) | 220060-39-9 [3] |
| CAS Number (Dihydrochloride) | 204077-66-7 [2] [4] |
| Purity (Available for Research) | ≥ 98% [3] |
This compound functions as a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) [2]. The table below summarizes its inhibitory activity (IC₅₀) against various phosphodiesterases, demonstrating high selectivity for PDE5 [2].
| Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) |
|---|---|---|
| PDE5 | 0.074 | 1 |
| PDE3 | 38 | ~510 |
| PDE1 | 380 | ~5,100 |
| PDE2 | 670 | ~9,100 |
| PDE4 | 800 | ~10,800 |
In vitro, this compound dihydrochloride (0.1-10 μM) concentration-dependently inhibits platelet aggregation. This anti-aggregatory effect is potentiated in the presence of nitroglycerin. Furthermore, treatment with 10 μM this compound significantly increases intracellular cGMP levels in platelets to 0.95 ± 0.17 pmol/10⁸ cells after a 5-minute incubation [2].
The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound in the context of penile erection.
Diagram: Mechanism of PDE5 inhibitors. By blocking cGMP degradation, they enhance the natural erection pathway. [5]
This compound has been discovered in dietary supplements without being declared on the label, often alongside other PDE5 inhibitors like thiodenafil [1]. Its identification and quantification require sophisticated analytical techniques.
Thioquinapiperifil was first identified as an illegal adulterant in dietary supplements marketed for sexual enhancement. Its discovery is summarized in the table below.
| Aspect | Description |
|---|---|
| Discovery Context | Found in dietary supplements without declaration, alongside another PDE-5 inhibitor, thiodenafil (thiosildenafil) [1]. |
| Reported Name | Originally synthesized and reported as KF31327 by Kyowa Hakko Kogyo Co., Ltd. [2] [1]. |
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]. |
| Molecular Formula | C₂₄H₂₈N₆OS [1]. |
| Molecular Weight | 448 g/mol [1]. |
| Structural Class | Imidazoquinazoline derivative. It represents a distinct chemical class from the more common sildenafil, tadalafil, and vardenafil analogs [2] [1]. |
The identification of this compound in a complex matrix like a dietary supplement involved a multi-technique analytical approach. The general workflow and key parameters are outlined below.
Figure 1: Analytical workflow for identifying this compound, from sample preparation to structural confirmation.
| Parameter | Specification / Observation |
|---|---|
| Sample Prep | Dietary supplement tablet extracted and purified for analysis [1]. |
| LC-MS Finding | Two major compounds detected: this compound and Thiodenafil [1]. |
| Accurate Mass | Used to determine elemental composition: C₂₄H₂₈N₆O₁S₁ [1]. |
| Quantitative Result | This compound content: 13-15 mg/tablet; Thiodenafil content: ~0.4 mg/tablet [1]. |
The discovery of this compound is significant for several reasons:
The search results provide a foundational identification report but lack details on full synthesis, biological activity, and comprehensive spectral data. To acquire more in-depth technical information, you could:
Thioquinapiperifil is an imidazoquinazoline derivative that exists in both free base and salt forms, each with distinct properties relevant for identification and handling in a research setting [1] [2].
The table below summarizes its key identifiers:
| Property | This compound (Free Base) | This compound Dihydrochloride (Salt) |
|---|---|---|
| CAS Number | 220060-39-9 [2] [3] | 204077-66-7 [4] [5] [6] |
| Molecular Formula | C₂₄H₂₈N₆OS [2] [3] | C₂₄H₂₈N₆OS · 2HCl [4] [5] |
| Molecular Weight | 448.59 g/mol [2] [3] | 521.51 g/mol [4] [5] |
| IUPAC Name | 3-ethyl-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-1,3-dihydro-2H-imidazo[4,5-g]quinazoline-2-thione [1] [3] | - |
| Synonym | KF31327 [1] [2] | KF31327 (dihydrochloride) [4] [5] |
| Storage Conditions | - | -20°C (powder); 6 months at -80°C in DMSO [4] |
| Purity (Supplier Info) | - | ≥98% to ≥99.0% [4] [6] |
Note: This compound is strictly for research use only and is not intended for human consumption [4] [2] [6].
This compound's primary mechanism is the potent and selective inhibition of the phosphodiesterase-5 (PDE5) enzyme [2] [5] [6].
The core action of this compound is to non-competitively inhibit PDE5, thereby increasing concentrations of cyclic guanosine monophosphate (cGMP) to induce smooth muscle relaxation and vasodilation [4] [2] [6].
The table below quantifies its inhibitory activity (IC50) against various phosphodiesterase isoforms, demonstrating high selectivity:
| Phosphodiesterase (PDE) Isoform | IC₅₀ (nM) |
|---|---|
| PDE5 | 0.074 [4] [2] [5] |
| PDE3 | 38,000 [5] |
| PDE1 | 380,000 [5] |
| PDE2 | 670,000 [5] |
| PDE4 | 800,000 [5] |
IC50 = half-maximal inhibitory concentration. A lower value indicates more potent inhibition.
This high selectivity for PDE5 over other PDE families (demonstrated by IC50 values thousands of times higher) is a key feature that can influence the compound's side effect profile [5] [7].
The inhibition of PDE5 by this compound has two primary downstream effects:
Figure 1: Mechanism of this compound. It inhibits PDE5, preventing cGMP degradation and promoting vasodilation.
The original research used a combination of techniques to identify and characterize this compound in a complex dietary supplement matrix [1] [8].
1. Sample Preparation
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
3. Structural Elucidation by NMR Spectroscopy
Figure 2: Experimental workflow for identifying this compound in dietary supplements.
This compound is not approved for human use by any major health regulatory agency [7]. Its presence in dietary supplements is considered an adulteration, as these products are marketed as "natural" or "herbal" while containing a potent, unapproved pharmaceutical ingredient [1] [7]. This poses significant health risks because consumers are exposed to a potent drug without medical supervision, dosage information, or warnings about potential interactions with other medications, particularly nitrates [7].
Thioquinapiperifil, formerly reported as KF31327, is an imidazoquinazoline derivative. The table below summarizes its core chemical and biological characteristics.
| Property | Description |
|---|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] [2] |
| Molecular Formula | C₂₄H₂₈N₆OS (Free base) [1] |
| Molecular Weight | 448.59 g/mol (Free base) [1] |
| CAS Number | 204077-66-7 (Dihydrochloride salt) [3] [2] |
| Biological Activity | Potent, selective, and non-competitive PDE-5 inhibitor [3] |
| IC₅₀ for PDE5 | 0.074 nM [3] |
| Related Catalog | Used in sexual enhancement research; found as an adulterant in dietary supplements [3] [1] |
Illicit this compound is identified in complex supplement matrices using advanced analytical techniques, primarily Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Effective sample cleanup is critical for accurate detection. For soft-gel-type supplements with oily matrices, the Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) method has proven highly effective. This method utilizes mechanisms of size exclusion and hydrophobic interaction to remove lipid components that cause signal suppression or enhancement during MS analysis, outperforming other green chemistry methods like QuEChERS-dSPE and DLLME in matrix removal efficiency [4].
Optimal chromatographic separation is a prerequisite for distinguishing isobaric compounds.
High-resolution mass spectrometry is indispensable for screening and confirming unknown or unapproved analogs.
The following diagram illustrates the comprehensive analytical workflow for detecting this compound and other adulterants in dietary supplements, from sample preparation to final identification.
Experimental workflow for analyzing this compound in supplements.
The presence of this compound in dietary supplements poses a significant public health risk.
This compound represents a clear challenge in the dietary supplement market. Its analysis requires sophisticated LC-MS/MS methodologies with high-resolution mass spectrometry for unambiguous identification. The intentional adulteration of supplements with such potent, unapproved pharmaceutical substances underscores the critical need for robust and continuous regulatory monitoring to ensure public safety.
Thioquinapiperifil is an imidazoquinazoline derivative and was identified as an unapproved phosphodiesterase-5 (PDE-5) inhibitor illegally added to a dietary supplement marketed for sexual enhancement [1]. Its key characteristics are summarized below:
| Property | Description |
|---|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] |
| Molecular Weight | 448 g/mol [1] |
| Original Developer | Kyowa Hakko Kogyo Co., Ltd. (reportedly as KF31327) [1] |
| Context of Discovery | Found alongside thiodenafil in an adulterated dietary supplement [1]. |
The discovery and identification of this compound relied on analytical techniques. The general workflow for identifying such adulterants is summarized below. This methodology can be applied to this compound and similar compounds [2] [3].
General analytical workflow for identifying unapproved PDE-5 inhibitors.
Based on the techniques used for similar compounds, here are plausible experimental protocols for identifying and quantifying this compound:
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy [1] [4]
Quantitative Analysis (HPLC-UV) [1]
The identification of this compound highlights a ongoing issue of undisclosed synthetic drugs in products marketed as "natural" or "dietary supplements" [3]. These adulterated products pose significant health risks as their pharmacological and toxicological profiles are not fully understood [2].
To obtain a more complete bioactivity profile, I suggest these research directions:
Thioquinapiperifil represents a structurally novel imidazoquinazoline derivative with specific pharmacological activity as a phosphodiesterase-5 (PDE-5) inhibitor. This compound was initially developed as KF31327 by Kyowa Hakko Kogyo Co., Ltd., and was subsequently identified in dietary supplements marketed for sexual enhancement, marking the first reported detection of imidazoquinazoline-type compounds in such products [1] [2]. The structural characterization of this compound reveals it to be chemically defined as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione with an elemental composition of C₂₄H₂₈N₆O₁S₁ and a molecular weight of 448 [1] [2]. This places it within the broader class of imidazoquinazolines, which are recognized as fused tricyclic heterocyclic systems containing nitrogen atoms that contribute to their diverse biological activities [3].
The imidazoquinazoline scaffold represents a privileged pharmacophoric unit in medicinal chemistry, formed through the fusion of imidazole and quinazoline ring systems. These structural hybrids have demonstrated a wide spectrum of biological applications including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities [3]. The specific structural configuration of this compound incorporates key features common to PDE-5 inhibitors while maintaining distinct characteristics that differentiate it from other compounds in this therapeutic class. The presence of the thione moiety at the 2-position of the imidazoquinazoline core contributes significantly to its molecular recognition and binding properties, while the piperidinyl phenylaminomethyl substitution at the 8-position enhances target affinity and pharmacokinetic parameters [1].
The structural elucidation of this compound employed a comprehensive multi-technique analytical approach to fully characterize its molecular properties. Through LC-MS analysis, researchers determined the fundamental mass properties, with accurate mass measurement confirming the elemental composition as C₂₄H₂₈N₆O₁S₁ [1] [2]. Further structural verification was achieved through NMR spectrometry, which provided definitive evidence of the imidazoquinazoline derivative structure and confirmed the presence of characteristic molecular motifs [1]. This analytical characterization was essential for distinguishing this compound from other compounds found in the same dietary supplements, particularly thiodenafil (also known as thiosildenafil), which was identified as a co-occurring compound [2].
Quantitative analysis of this compound in dietary supplement products revealed significant concentrations, with contents measured at approximately 13-15 mg/tablet (equivalent to 43-48 μg/mg) [1] [2]. In contrast, thiodenafil was present in much lower quantities at approximately 0.4 mg/tablet (1 μg/mg), suggesting that this compound served as the primary active PDE-5 inhibitor in these formulations [1]. The substantial concentration of this compound in these products highlights its potent biological activity and potential pharmacological effects at these dosage levels.
Table 1: Analytical Characterization Parameters for this compound
| Analytical Parameter | Specification | Experimental Conditions |
|---|---|---|
| Molecular Weight | 448 Da | Mass spectrometry |
| Elemental Composition | C₂₄H₂₈N₆O₁S₁ | Accurate mass measurement |
| MS Fragmentation Pattern | Characteristic imidazoquinazoline signature | LC-MS analysis |
| Structural Verification | Imidazoquinazoline derivative confirmed | NMR spectrometry |
| Quantification in Formulations | 13-15 mg/tablet | HPLC with UV detection |
Table 2: Spectral Properties and Analytical References
| Spectral Technique | Key Diagnostic Features | Structural Information Provided |
|---|---|---|
| ¹H NMR | Characteristic ethyl, piperidinyl, and aromatic proton signals | Substituent identification and connectivity |
| ¹³C NMR | Carbon backbone of imidazoquinazoline core with substituents | Molecular framework confirmation |
| LC-MS | Molecular ion at m/z 448 with characteristic fragmentation | Molecular weight and elemental composition |
| Accurate MS | Exact mass measurement | Confirmation of C₂₄H₂₈N₆O₁S₁ formula |
The identification of this compound in complex matrices such as dietary supplements requires a robust analytical workflow with specific methodological considerations. The following protocol outlines the comprehensive approach for detecting and characterizing this imidazoquinazoline derivative:
Sample Preparation: Accurately weigh and homogenize dietary supplement tablets. Extract the powdered material with appropriate organic solvents (e.g., methanol, acetonitrile) using sonication for 15-30 minutes followed by centrifugation at 10,000 × g for 10 minutes. Filter the supernatant through a 0.45 μm membrane filter prior to analysis [1].
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Perform separation using a reversed-phase C18 column (e.g., 150 × 2.1 mm, 3.5 μm particle size) with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. Employ a gradient elution from 10% to 90% acetonitrile over 15-20 minutes at a flow rate of 0.2 mL/min. Maintain the column temperature at 40°C and use an injection volume of 5-10 μL [1].
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following typical parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h. Monitor for the protonated molecular ion [M+H]⁺ at m/z 449.2 with characteristic fragment ions for structural confirmation [1].
NMR Spectroscopic Confirmation: For purified samples, acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Key diagnostic signals include the thione carbon resonance at approximately δ 180 ppm in the ¹³C NMR spectrum and characteristic aromatic proton signals in the region of δ 7.0-8.5 ppm in the ¹H NMR spectrum [1].
The experimental workflow for the analytical characterization of this compound involves multiple complementary techniques that build upon each other to provide comprehensive structural verification:
Figure 1: Analytical workflow for the identification and characterization of this compound in complex matrices
For the precise quantification of this compound in pharmaceutical formulations or dietary supplements, the following validated HPLC method is recommended:
Chromatographic Conditions: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of buffer (e.g., 10 mM ammonium acetate, pH 5.0) and acetonitrile in a ratio of 60:40 (v/v). Maintain isocratic elution at a flow rate of 1.0 mL/min with column temperature set at 30°C. Employ UV detection at 290 nm based on the characteristic absorption of the imidazoquinazoline chromophore [1].
Calibration Standards: Prepare standard solutions of authentic this compound reference material in the concentration range of 1-100 μg/mL. Construct a linear calibration curve by plotting peak area against concentration, with typical correlation coefficients (r²) exceeding 0.999. The limit of quantification (LOQ) for this method is typically approximately 0.1 μg/mL [1].
Validation Parameters: Establish method validation according to ICH guidelines, including specificity (no interference from matrix components), accuracy (recovery of 95-105%), precision (RSD < 2%), and robustness (deliberate variations in mobile phase composition and temperature) [1].
This compound functions primarily as a potent phosphodiesterase-5 (PDE-5) inhibitor, exhibiting a mechanism of action similar to approved pharmaceuticals in this class but with distinct structural features [1] [2]. The compound was originally synthesized and developed specifically for this pharmacological activity by Kyowa Hakko Kogyo Co., Ltd. before being identified in dietary supplements [1]. The imidazoquinazoline core structure of this compound appears to contribute to its target affinity and selectivity, potentially offering differentiated binding characteristics compared to pyrazolopyrimidine-based PDE-5 inhibitors like sildenafil.
The molecular mechanism of PDE-5 inhibition involves competitive binding to the catalytic site of the phosphodiesterase type 5 enzyme, which normally hydrolyzes cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting this hydrolysis, this compound enhances cGMP-mediated signaling, leading to relaxation of smooth muscle tissue and increased blood flow to specific vascular beds [1] [2]. This mechanism underlies the compound's potential application for conditions such as erectile dysfunction, which explains its presence in sexual enhancement products, though its official therapeutic indications remain undefined due to its appearance primarily in unregulated dietary supplements rather than approved pharmaceutical products.
The broader class of imidazoquinazoline derivatives has demonstrated diverse biological activities beyond PDE-5 inhibition. These fused heterocyclic systems have shown promising antitumor properties, antimicrobial efficacy against various pathogens, antioxidant capabilities, and anti-inflammatory effects [3]. The structural flexibility of the imidazoquinazoline scaffold allows for strategic modifications to optimize specific biological activities, making it a valuable template in medicinal chemistry. Recent research on related imidazoquinoline derivatives (structurally similar but not identical to imidazoquinazolines) has also explored their application as TLR7/8 agonists for immunotherapeutic approaches, demonstrating the versatility of this general structural class in targeting diverse biological pathways [4] [5].
Figure 2: Signaling pathway of this compound-mediated PDE-5 inhibition and vasodilation
The current scientific literature on this compound reveals significant knowledge gaps that merit further investigation. While the compound's basic structure and PDE-5 inhibitory activity have been established, comprehensive pharmacological profiling remains limited. Future research should prioritize the determination of fundamental parameters including binding affinity (Ki value), enzymatic selectivity across PDE isoforms, cellular potency (EC50), and in vivo efficacy in relevant disease models [1] [2]. Additionally, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been systematically characterized, representing a critical area for future investigation.
The structural optimization of this compound through systematic medicinal chemistry approaches could yield valuable insights into structure-activity relationships within the imidazoquinazoline class. Strategic modifications at various positions of the core scaffold may enhance target selectivity or improve pharmacokinetic properties. Furthermore, investigation of potential off-target activities would provide a more comprehensive safety profile, particularly given the compound's appearance in dietary supplements without rigorous clinical evaluation [1]. The development of robust synthetic methodologies for this compound and analogs would facilitate more extensive biological evaluation, as current literature lacks detailed synthetic procedures specifically for this compound [3].
From an analytical perspective, there is a need for validated methods to detect this compound in biological matrices to support future pharmacokinetic studies. The development of sensitive bioanalytical assays using LC-MS/MS technology would enable quantification of the compound and potential metabolites in plasma, tissues, and excreta. Additionally, comprehensive stability studies under various storage conditions would inform appropriate handling procedures for reference standards and formulated products containing this compound.
Table 3: Critical Research Gaps and Recommended Investigations for this compound
| Research Domain | Current Knowledge Gap | Recommended Investigation |
|---|---|---|
| Pharmacology | PDE-5 inhibition established but limited quantitative data | Determine IC50/Ki values, PDE isoform selectivity, and cellular efficacy |
| PK/PD Profile | No in vivo pharmacokinetic or pharmacodynamic data | Conduct ADME studies in relevant animal models |
| Synthetic Chemistry | Limited public documentation of synthesis | Develop efficient synthetic route for compound and analogs |
| Safety Profile | No systematic toxicity assessment | Perform in vitro and in vivo toxicity studies |
| Analytical Methods | Qualitative methods established but limited biological quantification | Develop validated bioanalytical LC-MS/MS methods |
This compound represents a structurally distinct imidazoquinazoline-based PDE-5 inhibitor with demonstrated presence in dietary supplements marketed for sexual enhancement. Its comprehensive characterization through LC-MS and NMR techniques has confirmed the molecular structure as C₂₄H₂₈N₆O₁S₁ with a molecular weight of 448 Da. Quantitative analyses have revealed its substantial presence in commercial products at approximately 13-15 mg/tablet, significantly exceeding the concentration of co-occurring compounds like thiodenafil.
The experimental protocols outlined in this technical profile provide robust methodologies for the detection, identification, and quantification of this compound in various matrices. These analytical approaches leverage complementary techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to deliver definitive structural confirmation. The documented biological activity as a PDE-5 inhibitor positions this compound within a therapeutically relevant class of compounds, while simultaneously highlighting concerns regarding its appearance in unregulated dietary supplements without comprehensive safety evaluation.
The table below summarizes the storage conditions for Thioquinapiperifil (free base) and its dihydrochloride salt as provided by suppliers and safety data sheets.
| Compound Form | Appearance | Recommended Storage | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound (Free Base) [1] | Solid | -20°C (powder) [1] | 448.58 [1] [2] | 220060-39-9 [1] [3] [2] |
| This compound Dihydrochloride [4] [5] [6] | Solid | 2-8°C (refrigerator) [4]; -20°C (long term) [6] | 521.51 [4]/485.05 [5] [6] | 204077-66-7 [4] [5] [6] |
Key Stability Insights:
Understanding the compound's role and properties provides further context for its storage requirements.
For a novel compound like this compound, determining definitive storage conditions and shelf-life requires a formal stability study. The following diagram outlines the core workflow for conducting such an assessment.
The supplier-recommended storage conditions are a practical starting point, but formal studies under ICH Q1 guidelines are needed to establish a validated shelf-life [7].
Thioquinapiperifil (also known as KF31327) is a potent, selective, and non-competitive inhibitor of Phosphodiesterase-5 (PDE-5) [1] [2]. It was first identified as an undeclared pharmaceutical adulterant in dietary supplements promoted for sexual enhancement [3]. The following application notes consolidate the available in vitro data to support researchers in further investigating this compound.
This compound exhibits high potency and selectivity for PDE-5 over other phosphodiesterases. Its biological effects have been primarily studied in the contexts of inhibiting platelet aggregation and increasing intracellular cyclic GMP levels [1] [2] [4].
Table 1: Inhibitory Concentration (IC50) of this compound against Phosphodiesterase (PDE) Isoforms
| Target | IC50 (nM) | Selectivity (vs. PDE5) |
|---|---|---|
| PDE5 | 0.074 [1] [2] | - |
| PDE3 | 38 [1] [2] | ~510-fold |
| PDE1 | 380 [1] [2] | ~5,100-fold |
| PDE2 | 670 [1] [2] | ~9,000-fold |
| PDE4 | 800 [1] [2] | ~10,800-fold |
Table 2: Key In Vitro Pharmacological Effects of this compound
| Experimental Model | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| Platelet Aggregation | 0.1 - 10 µM | Concentration-dependent inhibition; higher concentrations (1 and 10 µM) required without nitroglycerin [1] [2]. | [1] [2] |
| Cyclic GMP Level | 10 µM | Significant increase to 0.95 ± 0.17 pmol/10⁸ cells after 5 min incubation [1] [2]. | [1] [2] |
This protocol is adapted from referenced biological activity data [1] [2].
This protocol is adapted from referenced biological activity data [1] [2].
The following diagrams summarize the core experimental workflow and the underlying molecular mechanism of action for this compound.
Diagram 1: In Vitro Experimental Workflow for this compound.
Diagram 2: Molecular Mechanism of this compound as a PDE-5 Inhibitor.
This document outlines a standardized protocol using Light Transmission Aggregometry (LTA) to evaluate the efficacy of novel antiplatelet compounds, such as Thioquinapiperifil, in human platelet-rich plasma (PRP). LTA is considered the gold standard for testing platelet function in vitro [1].
Platelets play a crucial role in hemostasis but also contribute to thrombotic events like myocardial infarction and stroke [1]. The interaction of agonists like ADP, collagen, and thrombin with specific platelet receptors triggers intracellular signaling cascades, leading to activation and aggregation [2] [3]. The core method involves measuring the increase in light transmission through a stirred PRP sample after adding an aggregation agonist. Platelet aggregates form, clearing the suspension and increasing light transmission, which is recorded to generate an aggregation curve [1].
1. PRP and PPP Preparation
2. Platelet Count Adjustment
3. Aggregometry Assay
The following table outlines key parameters to extract from aggregation curves to quantify the effects of this compound:
Table 1: Key Quantitative Parameters for Aggregation Analysis
| Parameter | Description | Interpretation |
|---|---|---|
| Maximal Aggregation (%) | The maximum percentage of aggregation achieved. | Direct measure of the compound's potency in inhibiting the final aggregation response. |
| Lag Phase (seconds) | The delay between agonist addition and the onset of aggregation. | A prolonged lag phase may indicate interference with early signaling events. |
| Slope (%/min) | The steepness of the aggregation curve. | Reflects the rate of aggregate formation; a decreased slope indicates inhibition. |
| IC₅₀ | The concentration of this compound that inhibits 50% of maximal aggregation. | Standard measure of compound potency. |
Dose-response curves should be generated for this compound against multiple agonists to determine its potency (IC₅₀) and specificity.
Anti-platelet compounds can target different activation pathways. The diagram below illustrates key nodes where a compound like this compound may exert its effects.
Diagram 1: Key nodes in platelet activation signaling. The dashed red lines indicate potential inhibitory targets for this compound, which require empirical determination.
The balance between inhibitory and activatory signals tightly controls platelet function. In healthy vessels, nitric oxide (NO) and prostacyclin (PGI₂) from endothelial cells elevate cyclic nucleotides (cAMP/cGMP), activating PKA/PKG to suppress platelet activation [3]. At sites of injury, agonists trigger core signaling nodes like Phospholipase C (PLC), Protein Kinase C (PKC), and PI3-Kinase, which drive activation by increasing cytosolic calcium and activating integrin αIIbβ3, the final common step for aggregation [3].
This protocol provides a robust framework for the in vitro characterization of this compound. The specific mechanism of action and potency must be determined experimentally. Further ex vivo or clinical studies would be necessary to validate its therapeutic potential and safety profile.
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs used to treat erectile dysfunction and pulmonary arterial hypertension. They function by blocking the enzyme PDE5, which degrades the intracellular second messenger, cyclic guanosine 3',5'-monophosphate (cGMP) [1] [2]. The core principle for evaluating a putative PDE5 inhibitor like Thioquinapiperifil is that an effective compound will increase cGMP levels in the relevant cellular or tissue-based assay systems.
The Nitric Oxide (NO˙)-cGMP signaling pathway is central to this mechanism [2]. As shown in the diagram below, nitric oxide activates soluble guanylyl cyclase (sGC), which produces cGMP from GTP. PDE5 then hydrolyzes cGMP to GMP, terminating the signal. PDE5 inhibitors act on the degradative limb of this pathway, leading to cGMP accumulation.
Here are detailed methodologies for measuring cGMP levels in different experimental models to assess this compound activity.
This protocol is adapted from studies using human colonic epithelial cells and fibroblasts treated with Vardenafil, another PDE5 inhibitor [3].
This protocol is based on studies in Zucker diabetic fatty (ZDF) rats and patient-derived xenograft (PDX) mouse models [3].
The table below summarizes typical experimental data you can expect from studying a PDE5 inhibitor like this compound, based on results from other inhibitors in its class [3].
| Experimental Model | Treatment | Key Outcome Measure | Typical Result with PDE5 Inhibitor |
|---|---|---|---|
| T84 Cells [3] | 30 µM Vardenafil, 1 hr | cGMP induction | Significant increase in cellular cGMP levels. |
| Normal Esophageal Fibroblasts [3] | 50 µM Vardenafil, 72 hrs | α-SMA expression (fibrosis marker) | Abrogation of TGF-β1-induced α-SMA expression. |
| Cancer-Associated Fibroblasts [3] | 50 µM Vardenafil, 72 hrs | α-SMA expression | ~50% reduction in α-SMA expression. |
| Mice (PDX EAC model) [3] | 16 mg/kg Vardenafil, oral, 2x daily, 5 days | Tumor volume (with chemo) | Significant reduction in tumor volume. |
| Rats (ZDF model) [3] | 10 mg/kg Vardenafil, oral, daily, 25 weeks | Diastolic function, myocardial fibrosis | Preserved diastolic function, reduced fibrosis and hypertrophy. |
This compound (also known as KF31327 free base) is a potent, selective, and non-competitive phosphodiesterase-5 (PDE-5) inhibitor initially developed by Kyowa Hakko Kogyo Co., Ltd. and subsequently identified as an unauthorized adulterant in dietary supplements marketed for sexual enhancement. [1] [2] This compound belongs to a novel structural class of imidazoquinazoline derivatives, distinct from conventional PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. [1] [2] Its unique chemical structure contributes to different analytical detection properties compared to traditional PDE-5 inhibitors, making it challenging to identify in routine screening procedures. [2]
The molecular foundation of this compound consists of an imidazoquinazoline core with a thione group at position 2, an ethyl group at position 3, and a benzylamino substituent at position 8 that incorporates a piperidine ring with a hydroxymethyl group. [1] [2] This specific arrangement is essential for its potent biological activity and selectivity profile. Researchers should note that both the free base (CAS 220060-39-9) and dihydrochloride salt (CAS 204077-66-7) forms are available for experimental use, with the salt form typically offering enhanced water solubility and stability while maintaining comparable biological activity. [3] [4]
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione |
| Synonyms | KF31327 free base |
| CAS Number | 220060-39-9 (free base), 204077-66-7 (dihydrochloride) |
| Molecular Formula | C₂₄H₂₈N₆OS |
| Molecular Weight | 448.58 g/mol (free base), 521.51 g/mol (dihydrochloride) |
| Chemical Structure | Imidazoquinazoline derivative |
| Storage Conditions | -20°C (powder) or -80°C (in solution); keep container tightly sealed in cool, well-ventilated area |
This compound demonstrates exceptional potency and remarkable selectivity for phosphodiesterase-5 (PDE-5) inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 0.074 nM against this enzyme. [3] [4] This high level of specificity is particularly evident when comparing its activity against other phosphodiesterase isoforms, showing significantly weaker inhibition of PDE1 (IC₅₀ = 380 nM), PDE2 (IC₅₀ = 670 nM), PDE3 (IC₅₀ = 38 nM), and PDE4 (IC₅₀ = 800 nM). [3] [4] The 5,000-fold selectivity ratio for PDE5 over PDE1 highlights its specific mechanism of action and suggests a potentially improved side effect profile compared to less selective PDE5 inhibitors that may cause visual disturbances due to PDE6 inhibition. [3] [4] [5]
The compound functions as a non-competitive inhibitor of PDE5, meaning it does not compete directly with the substrate (cGMP) for the active site but instead binds to a separate allosteric site on the enzyme. [3] This mechanism of action results in a characteristic change in the enzyme's kinetic parameters, specifically decreasing the maximum reaction velocity (Vₘₐₓ) without significantly altering the Michaelis constant (Kₘ). This non-competitive inhibition profile is particularly relevant for therapeutic applications as it may provide more consistent enzyme modulation across varying substrate concentrations.
Table 2: Phosphodiesterase (PDE) Inhibition Profile of this compound
| Phosphodiesterase Isoform | IC₅₀ Value | Selectivity Ratio (vs. PDE5) |
|---|---|---|
| PDE5 | 0.074 nM | 1 |
| PDE3 | 38 nM | 514 |
| PDE1 | 380 nM | 5,135 |
| PDE2 | 670 nM | 9,054 |
| PDE4 | 800 nM | 10,811 |
In cellular models, this compound demonstrates concentration-dependent inhibition of platelet aggregation, with effects observed at concentrations ranging from 0.1 to 10 μM. [3] [4] Notably, in the absence of nitroglycerin, higher concentrations (1 and 10 μM) of this compound are required to achieve significant inhibition of platelet aggregation, suggesting that its anti-aggregatory effects are enhanced by nitric oxide-mediated signaling pathways. [3] [4] This observation aligns with the known mechanism of PDE5 inhibitors, which potentiate the effects of nitric oxide by preserving intracellular cGMP levels.
At the molecular level, treatment with this compound (10 μM) produces a significant increase in intracellular cyclic GMP levels, with mean cGMP concentrations reaching 0.95 ± 0.17 pmol/10⁸ cells after just 5 minutes of incubation. [3] [4] This rapid accumulation of cGMP confirms the compound's effective engagement with the NO-sGC-cGMP signaling pathway, which underlies its physiological effects including vasodilation and inhibition of platelet aggregation. The cellular activity occurs through a well-defined signaling pathway that can be visualized as follows:
Diagram 1: Mechanism of Action of this compound in the NO-sGC-cGMP Signaling Pathway
This protocol describes a standardized method for evaluating the inhibitory potency of this compound against phosphodiesterase type 5 (PDE5) enzyme using a fluorescence-based detection system. The assay measures the compound's ability to inhibit the enzymatic hydrolysis of cyclic GMP (cGMP) to 5'-GMP, providing quantitative data on inhibition potency (IC₅₀ values) that can be used for structure-activity relationship studies and comparison with other PDE5 inhibitors. [3] [4]
Prepare inhibitor dilutions: Create a series of this compound dilutions in DMSO (typically 11 concentrations from 10 μM to 0.01 nM) using half-log or log dilutions, ensuring the final DMSO concentration in assays does not exceed 1%.
Set up reaction mixtures:
Initiate reaction: Add 5 μL of cGMP substrate solution (final concentration 0.1-1 μM) to start the enzymatic reaction.
Incubate: Allow the reaction to proceed for 30-60 minutes at 30°C, ensuring the reaction remains within the linear range for enzyme activity.
Terminate and detect: Stop the reaction by heat inactivation (95°C for 2 minutes) or using a commercial detection reagent according to manufacturer's instructions.
Measure product formation: Quantify the remaining cGMP or the formed 5'-GMP using an appropriate detection method (fluorescence, radioactivity, or colorimetry).
This protocol assesses the functional activity of this compound in inhibiting platelet aggregation, which represents a key physiological effect of PDE5 inhibition. The assay evaluates the compound's ability to potentiate the anti-aggregatory effects of nitric oxide donors and directly inhibit platelet activation, providing insights into its potential cardiovascular effects. [3] [4]
Prepare platelet-rich plasma (PRP): Collect venous blood from healthy volunteers (with institutional approval) using sodium citrate as anticoagulant. Centrifuge at 180 × g for 15 minutes at room temperature to obtain PRP.
Pre-incubate with compound:
Stimulate aggregation:
Measure aggregation: Monitor light transmission for 5-10 minutes until aggregation reaches plateau.
Quantify results: Express aggregation as percentage of maximum, using platelet-poor plasma (PPP) as 100% transmission reference.
The analytical characterization of this compound requires advanced techniques due to its novel structure and presence in complex matrices such as dietary supplements. Liquid chromatography-mass spectrometry (LC-MS) provides the most reliable approach for both identification and quantification of this compound in research samples and commercial products. [1] [6] [2]
This compound has been frequently identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement. [3] [1] [2] Researchers analyzing such products should employ comprehensive screening methods capable of detecting this compound alongside other PDE5 inhibitors and analogs.
Table 3: Analytical Methods for this compound Detection and Quantification
| Method Type | Key Parameters | Applications | Limits/Sensitivity |
|---|---|---|---|
| LC-UV | Retention time: ~14.3 min; Distinct UV spectrum different from conventional PDE5 inhibitors | Preliminary screening; Product quality control | Content in supplements: ~13-15 mg/tablet [1] |
| LC-MS | [M+H]+ m/z 449.2; Characteristic fragments at m/z 377.1, 311.2 | Confirmatory identification; Metabolic studies | High sensitivity for trace detection in complex matrices |
| NMR Spectroscopy | Complete ¹H and ¹³C NMR assignment; 2D NMR for structural confirmation | Structural elucidation of unknown compounds; Regulatory analysis | Definitive structural confirmation |
| IR Spectroscopy | Characteristic aromatic ring stretching at 1593 cm⁻¹ and 1486 cm⁻¹; C=S stretch at 1183 cm⁻¹ | Complementary structural information | Functional group identification |
This compound is classified as Acute Toxicity Category 4 (Oral) according to GHS standards, with the hazard statement H302 ("Harmful if swallowed"). [7] Additionally, it presents serious environmental hazards classified as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: "Very toxic to aquatic life with long lasting effects"). [7] Researchers must implement appropriate safety measures when handling this compound in laboratory settings.
This compound is not approved by any major regulatory agency (including FDA, EMA) for human medicinal use. [1] [2] The compound has been identified as an unauthorized adulterant in dietary supplements and "natural" health products, posing significant public health risks due to potential side effects and drug interactions. [1] [2] Researchers should note that this compound is sold strictly for research purposes only, and any use in consumer products would be illegal in most jurisdictions.
The analysis of PDE-5 inhibitors like Thioquinapiperifil in complex samples (e.g., dietary supplements or biological matrices) typically involves two critical steps: sample preparation/cleanup to remove interfering substances, and chromatographic separation and detection for identification and quantification [1] [2] [3].
The table below summarizes three effective sample cleanup methods evaluated for soft-gel-type dietary supplements, which are relevant for oily or complex matrices [2].
| Method | Principle | Procedure Summary | Performance Notes |
|---|---|---|---|
| EMR-Lipid dSPE [2] | Size exclusion & hydrophobic interaction for selective lipid removal. | Sample extracted with acetonitrile, then mixed with EMR-Lipid sorbent, shaken, and centrifuged. | Most effective lipid removal; lower matrix effects; considered a "greener" chemistry method [2]. |
| QuEChERS-dSPE [2] | Dispersive SPE using a mixture of sorbents to clean up the sample. | Sample extracted with acetonitrile. The extract is cleaned using a dSPE kit containing mixed sorbents (e.g., PSA, C18, GCB). | Effectively removes various matrix interferences; widely used for multi-class analyte analysis [2]. |
| DLLME [2] | Uses a ternary solvent system to extract and concentrate analytes. | A mixture of dispersive solvent (acetonitrile) and extraction solvent (chloroform) is rapidly injected into the sample solution, forming a cloudy mixture. The sedimented phase is then analyzed. | Provides good concentration factors; can be more prone to co-extracting matrix lipids compared to EMR-Lipid [2]. |
For the analysis of this compound, the following workflow outlines the complete process from sample to detection, incorporating the sample preparation methods above.
While a specific method for this compound is not listed, the following liquid chromatography-mass spectrometry (LC-MS) conditions, optimized for a broad range of PDE-5 inhibitors and analogs, provide an excellent foundation [1] [2].
| Parameter | Recommended Conditions |
|---|---|
| Analytical Instrument | UHPLC-Q/TOF-MS or HPLC-IT-TOF MS [1] [2]. |
| Chromatographic Column | Reversed-phase C18 column (e.g., Capcell PAK C18) [1]. |
| Mobile Phase | A: Water with 0.1-0.2% Formic or Acetic Acid B: Acetonitrile with 0.1-0.2% Formic or Acetic Acid [1]. | | Elution | Gradient elution (e.g., from 10% B to 95% B over 10-20 minutes) [1]. | | Flow Rate | 0.2 mL/min (for conventional HPLC) or higher for UHPLC [1]. | | Column Temperature | 30-40°C [1]. | | Ion Source | Electrospray Ionization (ESI), positive mode [1]. | | Detection | High-Resolution Mass Spectrometry (HRMS). Use MSn or MS/MS for structural confirmation. Data-dependent acquisition (DDA) can trigger MS/MS on precursor ions [1]. |
The table below summarizes the key characteristics of this compound.
| Property | Description |
|---|---|
| Chemical Names | This compound; KF31327 free base [1] [2] |
| Synonyms (salt form) | This compound dihydrochloride; KF31327 [3] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] [2] |
| CAS Number | 220060-39-9 (free base) [1] |
| CAS Number (dihydrochloride) | 204077-66-7 [3] |
| Biological Function | Potent, selective, non-competitive Phosphodiesterase-5 (PDE5) inhibitor [1] |
| Primary Concern | Found as an undeclared adulterant in dietary supplements marketed for sexual enhancement [2] [3] |
This compound demonstrates high potency and selectivity for PDE5 over other phosphodiesterase families. The following table presents its half-maximal inhibitory concentration (IC₅₀) values.
| Phosphodiesterase (PDE) Enzyme | IC₅₀ (nM) |
|---|---|
| PDE5 | 0.074 [1] [3] |
| PDE3 | 38 [1] [3] |
| PDE1 | 380 [1] [3] |
| PDE2 | 670 [1] [3] |
| PDE4 | 800 [1] [3] |
This protocol is used to demonstrate the functional biological consequence of PDE5 inhibition by this compound.
This method is critical for identifying this compound illegally added to dietary supplements.
The following diagram illustrates the mechanism by which this compound induces smooth muscle relaxation, which underpins its physiological effects.
The core mechanism involves elevating cGMP levels. This compound potently inhibits PDE5, the enzyme that degrades cGMP. This leads to cGMP accumulation, enhanced Protein Kinase G (PKG) activity, and ultimately smooth muscle relaxation and vasodilation, which in the corpus cavernosum facilitates penile erection [5] [6].
I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further elaboration on any specific protocol, feel free to ask.
Since Thioquinapiperifil is not a legally marketed pharmaceutical, data comes from analyses of adulterated products. The following table summarizes key identification parameters and the quantitative findings from a specific product sample.
Table 1: Key Analytical Identifiers for this compound
| Property | Description / Value |
|---|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] |
| Molecular Weight | 448.19 g/mol (exact mass) [1] |
| Chemical Class | Imidazoquinazoline derivative [1] |
| Quantified Amount | ~13-15 mg per tablet (43-48 µg/mg) [1] |
The following protocol is adapted from analytical methods used to detect PDE-5 inhibitors like this compound in dietary supplements. It leverages Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification [2] [3].
Table 2: Detailed LC-MS Protocol for Detecting this compound
| Step | Parameter | Specification |
|---|---|---|
| 1. Sample Preparation | Extraction | Homogenize supplement. Weigh 1.0 g sample. Extract with 10 mL of acetonitrile via vortex mixing and ultrasonication for 10 minutes [3]. |
| Cleanup | Use Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction to effectively remove oily matrices in soft-gel capsules [3]. | |
| 2. LC Conditions | Column | Reversed-phase (e.g., C18) [2]. |
| | Mobile Phase | A: Water with 0.2% Acetic Acid B: Acetonitrile [2] | | | Gradient | Gradient elution from 5% B to 95% B over 15-20 minutes [2]. | | | Flow Rate | 0.2 mL/min [2]. | | | Column Temperature | 50 °C [2]. | | 3. MS Conditions | Ion Source | Electrospray Ionization (ESI) in positive ion mode [2]. | | | Analysis Mode | High-Resolution Tandem MS (MSⁿ). Precursor ion isolation and Collision-Induced Dissociation (CID) in the ion trap, with accurate mass measurement by Time-of-Flight (TOF) detector [2]. |
The experimental workflow for this protocol can be summarized as follows:
The detection of this compound is confirmed by matching the accurate mass of its parent and fragment ions against a spectral library [2]. The amount found in a product (13-15 mg/tablet) is a quantitative estimate of the level of adulteration, not a recommended clinical dose [1]. The safety, efficacy, and pharmacokinetics of this unapproved compound in humans are unknown.
Thioquinapiperifil represents a significant concern in the realm of adulterated dietary supplements marketed for sexual enhancement. This synthetic phosphodiesterase-5 (PDE-5) inhibitor, initially developed under the research code KF31327 by Kyowa Hakko Kogyo Co., Ltd., has been identified in various dietary supplements without proper regulatory approval or labeling. [1] The compound demonstrates potent PDE-5 inhibition with an IC50 value of 0.074 nM, indicating significant pharmacological activity that poses potential health risks to unsuspecting consumers. [2] [3] The structural characterization of this compound presents unique challenges for analytical scientists due to its complex imidazoquinazoline derivative structure, necessitating sophisticated analytical approaches for accurate identification and quantification.
The proliferation of adulterated dietary supplements containing this compound and analogous PDE-5 inhibitors has created an urgent need for reliable analytical methods that can detect and characterize these compounds in complex matrices. [4] [5] Researchers and regulatory agencies require comprehensive protocols that integrate multiple analytical techniques to overcome the limitations of individual methods and provide unambiguous compound identification. This application note addresses this need by presenting optimized methodologies for this compound analysis, with particular emphasis on NMR spectral characterization and its correlation with mass spectrometric data, providing researchers with a complete analytical workflow for this emerging adulterant.
This compound is a structurally complex molecule belonging to the class of imidazoquinazoline derivatives, characterized by a multi-ring system with significant heteroatom content. The compound's systematic name reveals its complex molecular architecture: 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione. [1] This intricate structure contributes to both its pharmacological activity and the challenges associated with its analytical characterization.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 204077-66-7 (dihydrochloride salt) |
| Molecular Formula | C₂₄H₂₈N₆OS (free base); C₂₄H₃₀Cl₂N₆OS (dihydrochloride) |
| Molecular Weight | 464.60 g/mol (free base); 521.51 g/mol (dihydrochloride) |
| PDE-5 Inhibition IC₅₀ | 0.074 nM |
| Selectivity Profile | PDE1 (380 nM), PDE2 (670 nM), PDE3 (38 nM), PDE4 (800 nM) |
| Physical Form | Solid (typically as dihydrochloride salt) |
| Storage Conditions | 2 years at -20°C as powder; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO |
The structural complexity of this compound is further evidenced by its heterocyclic framework incorporating quinazoline and imidazole rings, a thione functional group, and a substituted piperidine moiety. [2] [3] This arrangement creates multiple sites for potential hydrogen bonding and hydrophobic interactions, contributing to both its biological activity and its behavior in analytical separations. The presence of the thione group rather than the more common carbonyl group found in many PDE-5 inhibitors represents a key structural variation that may influence both spectroscopic properties and pharmacological activity.
The analysis of this compound in dietary supplements presents multiple analytical challenges that require sophisticated methodological approaches. The compound typically appears in complex matrices including herbal preparations, soft-gel capsules, and various formulated products designed to conceal its presence. [6] These matrices contain numerous interfering compounds such as phospholipids, triacylglycerolipids, cholesterol, and sterol esters that can obscure analytical signals and complicate detection. Furthermore, this compound is frequently encountered alongside other PDE-5 inhibitors like thiodenafil, creating additional complications for accurate quantification and identification. [1]
The regulatory significance of this compound detection stems from its presence in products marketed as "natural" or "herbal" supplements without appropriate declaration, creating potential health risks for consumers. These risks include unpredictable pharmacological effects, interactions with prescription medications (particularly nitrates), and unknown long-term safety profile. [5] The detection of this compound in dietary supplements at concentrations ranging from 13-15 mg/tablet demonstrates that it is present in pharmacologically relevant amounts, further emphasizing the need for robust analytical methods. [1]
Effective sample preparation is crucial for accurate this compound analysis, particularly when dealing with complex supplement matrices. For soft-gel-type supplements, which present particular challenges due to their high lipid content, initial extraction typically employs acetonitrile as the primary solvent. This solvent demonstrates an optimal balance between efficient extraction of target analytes and reduced co-extraction of lipid components compared to alternatives like ethyl acetate. The extraction process involves homogenization of the entire soft-gel capsule contents, followed by vigorous mixing with acetonitrile (typically 1:10 sample-to-solvent ratio), sonication for 15-20 minutes, and centrifugation at 4000-5000 × g for 10 minutes to separate the extract from insoluble matrix components. [6]
Three principal cleanup approaches have been evaluated for this compound analysis, each offering distinct advantages and limitations:
Dispersive Liquid-Liquid Microextraction (DLLME): This technique utilizes chloroform as extraction solvent and acetonitrile as dispersive solvent. The method offers high concentration factors but may demonstrate variable recovery rates for this compound (16.9-119.4%) and significant matrix effects (69.8-114.8%) in complex supplement matrices. [6]
QuEChERS-dSPE: This approach employs a combination of sorbents including primary secondary amine (PSA), graphitized carbon black (GCB), and C18 in equal weights to effectively remove matrix interferents. The method provides more consistent performance than DLLME for this compound analysis in lipid-rich supplements. [6]
EMR-Lipid dSPE: Utilizing specialized sorbents that operate through size exclusion and hydrophobic interactions, this method demonstrates superior matrix removal capabilities for soft-gel-type supplements. The EMR-Lipid approach achieves effective lipid removal while maintaining satisfactory recovery rates for this compound and has been identified as the optimal cleanup methodology for such matrices. [6]
Table 2: Comparison of Sample Cleanup Methods for this compound Analysis
| Method | Principles | Recovery Range | Matrix Effect | Greenness Assessment |
|---|---|---|---|---|
| DLLME | Liquid-liquid partitioning using chloroform with acetonitrile as disperser | 16.9-119.4% | 69.8-114.8% | Moderate penalty points |
| QuEChERS-dSPE | Mixed sorbents (PSA+GCB+C18) for comprehensive interference removal | 45.2-112.7% | 72.3-109.5% | Moderate penalty points |
| EMR-Lipid dSPE | Size exclusion and hydrophobic interaction for selective lipid removal | 68.5-106.3% | 85.4-102.6% | Lower penalty points (greener) |
Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound characterization, particularly through one-dimensional ((^1)H, (^{13})C) and two-dimensional (COSY, HSQC, HMBC) experiments. For optimal results, samples should be prepared by dissolving approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆), which effectively solubilizes the compound while providing adequate locking and shimming capabilities. All NMR experiments should be conducted at controlled temperature (25°C) using a spectrometer with a field strength of at least 500 MHz to ensure sufficient resolution and sensitivity for structural elucidation. [1] [5]
The acquisition parameters for (^1)H NMR should include a spectral width of 20 ppm, acquisition time of approximately 3 seconds, relaxation delay of 1 second, and 16-64 scans depending on sample concentration. For (^{13})C NMR experiments, a spectral width of 240 ppm with broadband proton decoupling, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024-2048 scans are typically required to obtain adequate signal-to-noise ratio. Two-dimensional experiments (COSY, HSQC, HMBC) should be performed with 2048 data points in F2 and 256-512 increments in F1, with the number of scans per increment adjusted based on sample concentration.
While the search results do not provide complete experimental NMR data for this compound, its molecular structure allows for prediction of key spectral features. The (^1)H NMR spectrum is expected to display characteristic signals including: an ethyl group (triplet at approximately 1.2-1.4 ppm for CH₃ and quartet at 2.5-2.8 ppm for CH₂), aromatic protons in the quinazoline and phenyl rings (multiplets between 6.8-8.5 ppm), piperidine ring protons (multiplets between 1.5-3.5 ppm), and hydroxymethyl group (singlet at approximately 4.4-4.6 ppm). The imidazole ring NH and secondary amine protons may appear as broad singlets in the range of 8.0-10.0 ppm, though their exact position is solvent-dependent. [7]
The (^{13})C NMR spectrum should exhibit signals corresponding to the carbon skeleton, with particularly diagnostic signals including: the thione carbon (C=S) at approximately 180-185 ppm, aromatic carbons between 110-160 ppm, the hydroxymethyl carbon at approximately 60-65 ppm, and the ethyl group carbons at approximately 12-15 ppm (CH₃) and 35-40 ppm (CH₂). Two-dimensional NMR experiments are essential for complete structural verification, with HMBC correlations between the ethyl group protons and the thione carbon providing critical connectivity information, and HSQC experiments enabling unambiguous assignment of protonated carbons. [1]
Optimal separation of this compound from matrix components and potential analogs is achieved using reversed-phase liquid chromatography with a C18 column (e.g., Capcell PAK C18, 2.1 × 150 mm, 3 μm particle size) maintained at 35-40°C. The mobile phase should consist of water (A) and acetonitrile (B), both containing 0.2% acetic acid to enhance ionization efficiency and chromatographic performance. A gradient elution program is recommended, starting at 10% B and increasing linearly to 90% B over 15-20 minutes, followed by a 3-5 minute hold at 90% B and re-equilibration to initial conditions. The flow rate should be maintained at 0.2 mL/min with injection volumes of 2-5 μL. [4]
Mass spectrometric detection of this compound is optimally performed using hybrid ion trap-time of flight (IT-TOF) instrumentation equipped with an electrospray ionization (ESI) source operating in positive ion mode. Critical MS parameters include: nebulizing gas flow (1.5 L/min), drying gas pressure (100 kPa), interface temperature (300°C), heat block temperature (400°C), and detector voltage (1.70 kV). This compound produces a predominant protonated molecule [M+H]⁺ at m/z 465.2165 (calculated for C₂₄H₂₉N₆OS⁺), with characteristic fragment ions resulting from cleavage of the piperidine-phenyl bond and fragmentation of the imidazoquinazoline core structure. [1] [4]
Table 3: LC-MS/MS Parameters for this compound Analysis
| Parameter | Specification | Value/Description |
|---|---|---|
| Chromatography | Column | Capcell PAK C18 (2.1 × 150 mm, 3 μm) |
| Mobile Phase | A: Water with 0.2% acetic acid; B: Acetonitrile with 0.2% acetic acid | |
| Gradient | 10% B to 90% B over 15-20 min | |
| Flow Rate | 0.2 mL/min | |
| Mass Spectrometry | Ionization Mode | ESI-positive |
| Precursor Ion | m/z 465.2165 [M+H]⁺ | |
| Fragment Ions | Characteristic fragments at m/z 352.1321, 292.0984, 263.0958 | |
| Mass Accuracy | < 5 ppm with internal calibration | |
| Method Validation | LOD | 0.1-16 ng/g (matrix-dependent) |
| Precision | 0.09-14.65% RSD | |
| Accuracy | 81.6-116.6% |
The comprehensive analysis of this compound in complex matrices requires an integrated approach that combines multiple analytical techniques to overcome the limitations of individual methods. The following workflow diagram illustrates the optimal pathway for sample preparation, analysis, and data interpretation:
This integrated analytical workflow ensures comprehensive characterization of this compound through orthogonal techniques, with each method providing complementary information that collectively enables unambiguous identification and quantification.
The analytical methodologies described in this application note have been successfully applied to the detection and characterization of this compound in various dietary supplements. In one documented case, this compound was identified in a dietary supplement promoted for sexual enhancement at concentrations of approximately 13-15 mg/tablet (43-48 μg/mg), alongside thiodenafil at approximately 0.4 mg/tablet (1 μg/mg). [1] This case demonstrated the practical application of the integrated approach, with initial screening by LC-MS followed by structural confirmation using NMR spectroscopy.
The pharmacological significance of these findings is substantial, as the detected concentrations correspond to pharmacologically active doses that could produce physiological effects in consumers. Furthermore, the co-occurrence of multiple PDE-5 inhibitors in the same product raises additional safety concerns due to potential synergistic effects and unknown interactions. Regulatory agencies have utilized these analytical methods to identify adulterated products and remove them from the market, thereby protecting consumer health. [5]
This compound represents an emerging challenge in the field of dietary supplement adulteration, requiring sophisticated analytical approaches for accurate detection and characterization. The integrated methodology presented in this application note, combining efficient sample cleanup techniques, liquid chromatography-mass spectrometry, and comprehensive NMR spectroscopy, provides researchers with a powerful toolkit for addressing this challenge. The optimal approach utilizes EMR-Lipid dSPE cleanup for matrix removal, followed by LC-IT-TOF-MS analysis for initial detection and quantification, with structural confirmation through multidimensional NMR experiments.
The continued evolution of PDE-5 inhibitor analogs in adulterated supplements necessitates ongoing method development and refinement. Future directions should include expanded spectral libraries incorporating this compound and its potential analogs, improved database sharing between laboratories, and development of rapid screening techniques for high-throughput analysis. By implementing the comprehensive protocols outlined in this application note, researchers and regulatory agencies can effectively monitor the illegal addition of this compound to dietary supplements, thereby contributing to improved public health protection.
This compound is a potent, selective, and non-competitive inhibitor of Phosphodiesterase-5 (PDE-5). The compound is typically available in two forms: the free base and the dihydrochloride salt. The salt form is generally recommended for biological assays due to its superior solubility in aqueous solutions [1].
The table below summarizes the key chemical and biological characteristics of both forms.
| Property | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| CAS Number | 220060-39-9 [1] [2] [3] | 204077-66-7 [4] [5] [6] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] [2] [3] | C₂₄H₃₀Cl₂N₆OS [5] [7] |
| Molecular Weight | 448.58 g/mol [1] [2] [3] | 521.51 g/mol [5] [7] |
| Biological Target | Phosphodiesterase-5 (PDE-5) [5] [1] [2] | Phosphodiesterase-5 (PDE-5) [4] [5] |
| PDE-5 IC₅₀ | 0.074 nM [1] [2] [3] | 0.074 nM [4] [5] |
| Primary Application | Research on sexual enhancement and maturation; found as an adulterant in dietary supplements [5] [8] [1] | Research on sexual enhancement and maturation [4] [5] |
| Form | Solid (powder) [2] | Solid [4] |
| Storage | -20°C (powder, 3 years); -80°C (in solvent, 6 months) [2] | -20°C (powder, 3 years); -80°C (in solvent, 1 year) [4] |
The following protocols are consolidated from supplier recommendations for the dihydrochloride salt, which is commonly used for in vitro and in vivo studies due to its better solubility [4] [5] [2].
This stock is designed for dilution in cell culture media or buffers for in vitro assays.
| Target Concentration | Amount to Dissolve (for 1 mL solution) | Notes |
|---|---|---|
| 10 mM | 5.22 mg | A common concentration for a master stock. |
| 50 mM | 26.08 mg | A highly concentrated stock for high-dose assays. |
| 100 mg/mL | 100 mg | Useful for studies requiring high absolute amounts. |
> Note: DMSO is hygroscopic. Using dry DMSO and ensuring tight container seals helps prevent water absorption, which can affect the solution's stability and concentration over time [4]. Sonication is recommended to ensure the powder is fully dissolved [4].
For animal studies, the concentrated DMSO stock must be diluted into a biocompatible solvent system. The following validated formulations are recommended [4] [5] [2].
Formulation 1: For Intraperitoneal (IP), Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC) Injection
Formulation 2: For Oral Administration (Gavage)
This compound has been utilized in specific pharmacological experiments. The methodologies from key studies are detailed below.
This assay demonstrates the compound's ability to increase cGMP levels, a key mechanism of PDE-5 inhibitors.
This assay directly measures the intracellular second messenger whose levels are elevated by PDE-5 inhibition.
The table below summarizes the available key data for Thioquinapiperifil (free base form, CAS 220060-39-9) [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₄H₂₈N₆OS [1] [2] |
| Molecular Weight | 448.58 g/mol [1] [2] |
| CAS Number | 220060-39-9 [1] [2] |
| IUPAC Name | 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione [2] |
| LogP | 3.595 (Predicted) [2] |
| Appearance | Typically exists as a solid at room temperature [2] |
| Handling Note | The salt form (e.g., dihydrochloride) often has enhanced water solubility and stability [1]. |
For a compound with a predicted LogP of 3.60, indicating low hydrophilicity, effective solvation requires tailored experimental approaches. Here are some recommended protocols.
The following workflow outlines the decision process for preparing stock solutions of compounds with low aqueous solubility:
Since direct solubility data is unavailable, you may need to determine it experimentally. The following workflow adapts a validated stability-indicating HPLC method used for similar compounds [3]:
This compound is primarily discussed in the context of being an illegal adulterant in dietary supplements rather than as a fully developed pharmaceutical [4] [1] [5]. Consequently, detailed pre-formulation data like aqueous solubility are not commonly published in the open literature.
The primary challenges are its inherent low aqueous solubility (inferred from its high LogP) and its potential chemical instability. Degradation can be accelerated by factors like alkaline pH and exposure to light, which must be controlled during experiments [3].
Yes, for complex matrices (like dietary supplement extracts), techniques like Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) have been shown to effectively remove lipid interferences with good recovery rates for multi-class analytes, outperforming methods like QuEChERS and DLLME in some cases [6].
The table below summarizes the key information available for Thioquinapiperifil.
| Property | Value / Description | Source / Conditions |
|---|---|---|
| Molecular Formula | C₂₄H₂₈N₆OS | [1] [2] |
| Molecular Weight | 448.59 g/mol | [1] [2] |
| CAS Number | 220060-39-9 | [1] [2] [3] |
| Appearance | Solid | [1] [2] |
| Purity | ≥98% | [1] |
| PDE-5 Inhibition (IC₅₀) | 0.074 nM (non-competitive) | [1] |
| Recommended Storage (Powder) | -20°C (3 years); 4°C (2 years) | [1] |
| Recommended Storage (Solution) | -80°C (6 months); -20°C (1 month) | [1] |
| Solubility | Likely soluble in DMSO; may require solvents like PEG300, Tween 80, or Cremophor for aqueous formulations. | [1] |
While a certified stability method is unavailable, here are detailed protocols for handling and analysis based on general practices for similar compounds and available data.
This compound has low aqueous solubility, so it typically requires specific solvent systems. Here are two common formulation methods, with Injection Formulation 2 being a recommended starting point for good solubility and stability [1].
| Formulation | Composition | Preparation Example (1 mL of 2.5 mg/mL) |
|---|---|---|
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 100 μL of 25 mg/mL DMSO stock + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline. Mix well. |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) | Add 250 mg of this compound to 100 mL of 0.5% CMC Na solution. Mix to form a suspension. |
This diagram illustrates the workflow for preparing a stable solution for injection:
For detecting and quantifying this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most reliable technique. The following parameters, adapted from methods used to screen for this compound in adulterated supplements, can serve as a starting point for your method development [4] [3].
There are no published studies on the degradation kinetics of this compound in solution. The half-life is dependent on specific conditions like solvent, pH, temperature, and light exposure. You must determine this empirically using a stability-indicating method (like the LC-MS protocol above).
The specific degradation pathway for this compound is unknown. However, based on its structure and a related compound, hydrolysis of functional groups and intramolecular cyclization are potential routes [5] [3]. Degradation products can be identified by using HRMS to detect ions with different masses during forced degradation studies.
For maximum stability, store stock solutions at -80°C and use them within 6 months. For short-term use, storage at -20°C is acceptable for about one month. Avoid repeated freeze-thaw cycles by aliquoting the solution [1].
This compound is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410). Always use personal protective equipment (PPE) and avoid releasing the chemical into the environment [2].
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Solubility in Aqueous Buffer | Low inherent aqueous solubility. | Use a recommended solvent system from the formulation guide above. Gently sonicate and warm the solution if needed. |
| Precipitation in Solution | Solution is supersaturated; temperature or solvent composition change. | Filter through a 0.2 µm filter. Re-formulate with a higher percentage of co-solvents like PEG300. |
| Unexpected Degradation | Exposure to high temperature, light, or incompatible pH. | Conduct studies in the dark at controlled, low temperatures (e.g., 4°C). Ensure the solution pH is neutral to slightly acidic. |
| High Matrix Interference (in supplements) | Complex oil-based fillings in soft-gel capsules. | Use a cleanup method like Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE before LC-MS analysis [6]. |
To establish a reliable stability profile for your this compound solutions, consider the following actions:
The table below summarizes the storage recommendations found in the search results.
| Form | Recommended Temperature | Atmosphere & Light | Source |
|---|---|---|---|
| Powder | -20°C [1] [2] or 2-8°C (refrigerator) [3] [4] | Inert atmosphere, protect from light & moisture [1] [4] | |
| Solution (in DMSO) | -80°C [5] [1] | Sealed storage, away from moisture and light [5] |
For safe handling in the laboratory, please adhere to the following precautions based on the safety data:
Here are answers to some common questions you might encounter during your experiments.
Q: What is the solubility of Thioquinapiperifil dihydrochloride for preparing stock solutions?
Q: How should I store working solutions and what is the compound's stability?
Q: What are the main hazards associated with this compound?
To help visualize the decision-making process for storage, you can refer to the following workflow:
Q1: What are the primary sources of background signal in thioquinapiperifil analysis? Background signals, or "ionization interference," often originate from the complex sample matrix (e.g., plasma, supplement ingredients) or from structurally similar compounds, including metabolites or other adulterants like thiodenafil that may be present in the same sample [1] [2]. These co-effluents suppress or enhance the target analyte's signal in the mass spectrometer's electrospray ionization source.
Q2: What techniques can reduce background signal and improve S/N? A multi-pronged approach is most effective. The primary strategies are:
Q3: How do I know if my sample has ionization interference? You can perform a post-extraction dilution assay. Prepare your sample and a matrix-matched calibration standard, then analyze them at a series of dilutions. A non-linear response in the calibration curve upon dilution indicates potential ionization interference [1].
The table below summarizes the core strategies you can employ to overcome background interference.
| Strategy | Key Parameters to Optimize | Mechanism of Action | Key Performance Indicator |
|---|
| Chromatographic Separation [4] [1] | - Stationary Phase: C18 column (e.g., Capcell PAK C18, Thermo Hypersil GOLD).
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol helps diagnose the presence and severity of ionization interference.
This protocol is used to find the ideal FAIMS setting to erase "photobombing" ions.
The following diagram illustrates the logical, step-by-step workflow for troubleshooting background signal based on the strategies above.
This diagram provides a visual guide for the systematic process of identifying and resolving background interference issues.
When working with a novel compound like Thioquinapiperifil for which a standardized method does not exist, the development process typically involves adapting and optimizing known techniques for structurally or functionally similar molecules. The following table summarizes a recommended starting point for method development, based on techniques used for related pharmaceuticals [1] [2].
| Analysis Aspect | Recommended Technique | Example Parameters from Analogues |
|---|---|---|
| Primary Analysis | Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) | Reversed-phase C18 column; acetonitrile/volatile aqueous buffer (e.g., ammonium acetate, formic acid) mobile phase [1] [2]. |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Alkalinized plasma sample extracted with organic solvent mixture (e.g., hexane:dichloromethane) [1]. |
| Detection | Electrospray Ionization (ESI) in Positive Mode, Multiple Reaction Monitoring (MRM) | Mass transition optimized from precursor to product ion [1]. |
| Internal Standard | Stable Isotope-Labeled Analog or Structurally Similar Compound | Use of alprazolam or sildenafil as an internal standard for other PDE inhibitors [1]. |
This protocol is adapted from methods used to quantify vardenafil and tadalafil in biological matrices and dietary supplements [1].
Sample Preparation (Plasma)
LC-MS/MS Conditions
[M+H]+ and optimize declustering potential (DP). Use collision-induced dissociation (CID) to select dominant product ions and optimize collision energy (CE). The most abundant transition is used for quantification, and a second is used for confirmation.The workflow for this analytical method is summarized below:
This protocol is based on strategies for detecting illegal analogues in supplements [3] [2].
Here are solutions to common problems encountered when developing these methods.
| Problem | Possible Causes | Solutions & Optimization Tips |
|---|
| Poor Chromatographic Peak Shape | - Column degradation
Q1: How can I be sure my method is selectively quantifying this compound and not a co-eluting matrix component? A: The use of MRM on a tandem mass spectrometer provides high selectivity. To confirm, you should ensure that the retention time of the analyte matches that of a pure standard, and that the ratio between two or more MRM transitions is consistent with the standard. Analyzing several lots of blank matrix (e.g., from different subjects) is crucial to confirm the absence of interfering peaks [1] [2].
Q2: What is the best way to validate a concentration optimization method for this novel compound? A: A full method validation should be performed according to regulatory guidelines (e.g., FDA/EMA). This includes establishing parameters such as linearity (correlation coefficient R² > 0.99), precision and accuracy (both intra- and inter-day < 15% RSD and bias), lower limit of quantification (LLOQ), extraction recovery, matrix effects, and stability of the analyte under various storage and handling conditions [1].
Q3: My compound seems unstable in solution. What can I do? A: Test different storage conditions. Prepare stock solutions in a different solvent (e.g., DMSO or methanol). Store working solutions at -80°C and avoid multiple freeze-thaw cycles. Analyze sample stability in the autosampler (e.g., 4-10°C) over the intended run time [1].
The table below summarizes key experimental techniques for assessing platelet function, which form the basis of any drug optimization study.
| Method | Primary Measurement | Common Agonists | Key Outputs | Considerations |
|---|---|---|---|---|
| Light Transmission Aggregometry (LTA) [1] [2] [3] | Change in light transmission through platelet-rich plasma (PRP) | ADP, Collagen, Epinephrine | Maximum Platelet Aggregation (%), Aggregation Curve | Considered a gold standard; requires careful sample preparation. |
| Flow Cytometry [2] [3] | Surface marker expression & activation (e.g., PAC-1 binding) on individual platelets | Various, used to activate samples | Mean Fluorescence Intensity (MFI), % Positive Cells | Highly specific; can use whole blood; measures specific activation pathways. |
| Multiple Electrode Aggregometry (MEA) [3] | Electrical impedance change due to platelet adhesion in whole blood | ADP, Collagen, etc. | Aggregation Units (AU), Area Under the Curve (AUC) | Uses whole blood; less artifactual activation; faster sample processing. |
| Vasodilator-Stimulated Phosphoprotein (VASP) Assay [3] | Phosphorylation state of VASP (flow cytometry) | PGE1 and ADP | Platelet Reactivity Index (PRI %) | Most specific for P2Y12 receptor pathway activity. |
This optimized protocol for preparing Platelet-Rich Plasma (PRP) and performing LTA is critical for generating reliable and reproducible data [1].
This protocol assesses the activation state of platelets by measuring specific surface markers [3].
Issue: High Inter-individual Variability in Aggregation Response
Issue: Low or No Aggregation Response
Issue: Loss of Platelet Receptors During Storage (Platelet Storage Lesion)
Understanding the signaling pathways is essential for troubleshooting drug mechanisms. The diagram below illustrates the core pathways involved in platelet activation.
This diagram shows the primary signaling pathways leading to platelet aggregation. Agonists like collagen, thrombin, and ADP activate their respective receptors, converging on the activation of Phospholipase C (PLC). This leads to a rise in cytosolic calcium and Protein Kinase C (PKC) activation, which together trigger the final activation of integrin αIIbβ3, enabling platelet aggregation [4] [5]. Pathways from endothelium-derived PGI2 and NO inhibit this activation by suppressing key signaling steps [4] [5].
Here are answers to some common questions you might encounter:
What is Thioquinapiperifil? this compound is a phosphodiesterase-5 (PDE-5) inhibitor. It was first identified in a dietary supplement promoted for sexual enhancement and had been previously synthesized and reported as a PDE-5 inhibitor (KF31327) [1]. Its molecular formula is C₂₄H₂₈N₆O₁S₁, with a molecular weight of 448 [1].
What are the major challenges in detecting PDE-5 inhibitors in supplements? The primary challenges involve complex sample matrices and the constant emergence of new, unapproved analogs. Dietary supplements, especially soft-gels, contain oils, phospholipids, and other components that can co-extract with the target analytes, causing significant ion suppression or enhancement during LC-MS analysis and leading to inaccurate results [2].
What is the best approach for sample cleanup of oily soft-gel supplements? Research indicates that for soft-gel-type supplements, the Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) method effectively removes complicated lipid matrix contents compared to other methods like dispersive liquid-liquid microextraction (DLLME) and traditional QuEChERS-dSPE. Using acetonitrile for extraction followed by EMR-Lipid cleanup has been shown to achieve low matrix effects and reasonable recovery yields for a wide range of adulterants [2].
Potential Causes and Solutions:
Potential Causes and Solutions:
While specific data for this compound is unavailable, the table below summarizes quantitative performance data from a validated method for screening 92 illegal adulterants (including 25 erectile dysfunction drugs) in soft-gel-type supplements, which provides a relevant benchmark [2].
Table 1: Performance Data for a Multi-Class Screening Method in Soft-Gel Supplements (UHPLC-Q/TOF-MS)
| Parameter | Performance Data |
|---|---|
| Number of Analytes | 92 illegal adulterants (PDE-5 inhibitors, steroids, antihistamines, etc.) |
| Sample Cleanup | EMR-Lipid dSPE |
| Limit of Detection (LOD) Range | 0.1 – 16 ng/g |
| Overall Precision (% RSD) | 0.09 – 14.65% |
| Accuracy | 81.6 – 116.6% |
| Recovery Range | 16.9 – 119.4% |
| Matrix Effect Range | 69.8 – 114.8% |
Source: [2]
This protocol is adapted from a study focused on efficient matrix cleanup for soft-gel dietary supplements [2].
Extraction:
Cleanup (EMR-Lipid dSPE):
This method was evaluated as an environmentally friendly "green chemistry" approach with high matrix removal efficiency [2].
This protocol synthesizes parameters from methods developed for screening PDE-5 inhibitors and their analogs [3].
Liquid Chromatography:
High-Resolution Mass Spectrometry (HRMS):
The following diagram outlines the logical workflow for the detection and identification of this compound and related analogs in dietary supplements, integrating the protocols above.
| Parameter | Reported Value / Method | Context / Notes |
|---|---|---|
| Molecular Weight | 448.58 g/mol [1] | Formula: C₂₄H₂₈N₆OS [2] [1] |
| CAS Number | 220060-39-9 [1] | For unique compound identification |
| Quantification in Matrix | ~13-15 mg/tablet [2] | Found in a dietary supplement; ~43-48 μg/mg |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) [2] | Used for identification and quantification |
| NMR & Accurate MS | Used for structural elucidation [2] | Confirmed imidazoquinazoline derivative structure |
Based on the search results, here are methodologies used for detecting Thioquinapiperifil and similar compounds.
This is the primary technique used to identify and measure this compound in complex mixtures like dietary supplements.
Efficient cleanup is critical for reliable analysis, especially for formulations like soft-gel capsules which contain oily matrices that can interfere with analysis [4].
Q1: What are the primary safety concerns when working with this compound? A1: this compound is a potent PDE-5 inhibitor. The main concern is that it has been found as an undeclared adulterant in dietary supplements, meaning its safety, purity, and pharmacological effects in such contexts are unknown [2] [3]. Furthermore, PDE-5 inhibitors, in general, can cause serious side effects like headaches, flushing, visual disturbances, and cardiovascular risks, especially when they interact with other medications like nitrates [3] [5]. Standard laboratory safety protocols for handling active pharmaceutical ingredients should be strictly followed.
Q2: My analysis shows significant matrix interference. How can I improve the results? A2: Matrix effects are a common challenge. You can:
Q3: Where can I obtain a standard reference for this compound? A3: The search results indicate that chemical suppliers like TargetMol offer "this compound (Standard)" for use in quantitative analysis and quality control in biochemical experiments [1]. Researchers must ensure they comply with all applicable regulations regarding the purchase and use of such compounds.
The available information has some constraints:
To obtain more comprehensive experimental parameters, I suggest you:
The table below summarizes the essential information for the safe handling of Thioquinapiperifil and its dihydrochloride salt.
| Property | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| CAS Number | 220060-39-9 [1] [2] [3] | 204077-66-7 [4] [5] [6] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] [2] [3] | C₂₄H₃₀Cl₂N₆OS [4] [7] |
| Molecular Weight | 448.59 g/mol [2] | 521.51 g/mol [4] [7] |
| Purity | ≥98% [2] | 98% - 99.22% [5] [6] [8] |
| Appearance | Solid [2] | Solid [7] [6] |
| Storage Conditions | -20°C (powder); -80°C (in solvent) [2] | 4°C, sealed, dry, protected from light [5] [7] [8] |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life) [1] | Not classified as hazardous by some suppliers [7]. Handle with care. |
| Precautionary Measures | Avoid dust formation. Do not eat, drink, or smoke when handling. Wear protective gloves and eye protection. Avoid release to the environment [1]. | Avoid inhalation and contact with skin/eyes. Use in a well-ventilated area. Wear personal protective equipment [7]. |
What is this compound's primary mechanism of action? this compound is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5). It has a very low half-maximal inhibitory concentration (IC50) of 0.074 nM, meaning it is highly effective at inhibiting the enzyme [2] [6] [9].
What are the main hazards associated with handling this compound? The free base is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [1]. Although the dihydrochloride salt is not always classified as hazardous, standard precautions for handling laboratory chemicals should be followed, including the use of personal protective equipment (PPE) to avoid inhalation and skin or eye contact [7].
How should I store this compound to ensure its stability? For long-term stability, store the powder at -20°C. When dissolved in a solvent like DMSO, store the solution at -80°C [2]. The dihydrochloride salt should be stored in a cool (4°C), dry place, kept in a tightly sealed container, and protected from light [5] [7].
How can I prepare a stock solution of this compound? The compound may dissolve in DMSO. If not, other solvents like water, ethanol, or DMF can be tried [2]. The following table provides a preparation guide for a 10 mM stock solution:
| Parameter | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| Molecular Weight | 448.59 g/mol [2] | 521.51 g/mol [4] |
| Mass for 1 mL of 10 mM stock | 4.49 mg | 5.22 mg |
| Solvent | DMSO (recommended initial solvent) [2] | DMSO (solubility: 112.5 mg/mL) [6] |
What in vivo formulation methods are available? Multiple formulation methods can be used for animal studies. Here are two common examples for the dihydrochloride salt [6]:
For the free base, one recommended injection formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2].
The following diagram illustrates the experimental workflow for studying this compound and its core mechanism of action as a PDE-5 inhibitor.
This guide provides methodologies and troubleshooting tips for the identification and purity verification of Thioquinapiperifil, a phosphodiesterase type 5 (PDE-5) inhibitor found as an undeclared adulterant in dietary supplements [1] [2].
FAQ 1: What are the key spectroscopic properties of this compound for its initial identification?
This compound can be initially characterized using its known spectral fingerprints [1] [2].
| Property | Details |
|---|---|
| Systematic Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |
| Elemental Composition | C₂₄H₂₈N₆OS [1] |
| Molecular Weight | 448 g/mol [1] |
| UV Spectrum | Distinctly different from common PDE-5 inhibitors like sildenafil, vardenafil, or tadalafil [2] |
| IR Absorptions | Aromatic C=C stretch (1593 & 1486 cm⁻¹), C–H bend (773 cm⁻¹, 1,2-disubstituted benzene) [2] |
FAQ 2: What sample preparation method is most effective for analyzing this compound in soft-gel-type supplements?
Soft-gel matrices are complex and can cause significant interference. Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE is the most effective cleanup technique [3].
FAQ 3: What LC-MS methods are recommended for the screening and confirmation of this compound?
High-resolution liquid chromatography-mass spectrometry is essential for accurate identification. The following table compares two effective approaches [3] [4].
| Parameter | Method 1: UHPLC-Q/TOF-MS [3] | Method 2: HPLC-IT-TOF-MS [4] |
|---|---|---|
| LC Column | Not specified in detail | Reversed-phase (e.g., Capcell PAK C18) |
| Mobile Phase | Not specified in detail | Acetonitrile / Water with 0.2% Acetic Acid |
| Gradient | Not specified | Optimized gradient for isobaric separation |
| MS Detection | Quadrupole/Time of Flight | Ion Trap/Time of Flight |
| Key Screening Modes | Extracted Common Ion Chromatogram (ECIC), Neutral Loss Scan (NLS) | Multi-stage Tandem MS (MSⁿ) for structural elucidation |
Protocol 1: Rapid Screening Using UHPLC-Q/TOF-MS This method is ideal for high-throughput screening of multiple adulterants, including this compound [3].
[M+H]+. The high mass accuracy of the Q/TOF helps distinguish the target from matrix interferences.Protocol 2: Structural Confirmation Using HPLC-IT-TOF-MS This method provides definitive structural confirmation through multi-stage fragmentation [4].
The workflow below summarizes the key decision points in the analytical process:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Peak Shape | Matrix interference from co-extracted lipids. | Ensure effective cleanup with EMR-Lipid dSPE; consider optimizing the acetonitrile/water gradient for better separation [3] [4]. |
| Low MS Signal/Intensity | Ion suppression from matrix effects. | Use EMR-Lipid dSPE for superior matrix removal; use a stable isotope-labeled internal standard if available for quantification to correct for suppression [3]. |
| Inability to Distinguish from Isobaric Compounds | Insufficient chromatographic or mass resolution. | Optimize the LC gradient for longer run times if necessary; utilize the high-resolution and MSⁿ capabilities of the IT-TOF system for unambiguous identification [4]. |
| False Positives/Negatives | Reliance on a single identification point. | Use a multi-parameter confirmation approach: match the accurate mass, isotopic pattern, retention time against a standard, and MS/MS fragmentation pattern [3] [4]. |
This compound is a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. It was originally developed under the name KF31327 and has been found as an undeclared adulterant in dietary supplements marketed for sexual enhancement [1] [2].
Its core structure is an imidazoquinazoline derivative, making it part of a broader class of tricyclic tetrahydroquinolines (THQs) that are known to be problematic in research settings [1] [3].
This compound belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS). The interference primarily stems from the inherent chemical reactivity of its fused tricyclic tetrahydroquinoline scaffold [3].
The diagram below illustrates the primary mechanism of this chemical interference.
The key issues with this mechanism are:
The table below summarizes the key pharmacological data for this compound, which is crucial for understanding its potent activity and potential to interfere with assays targeting PDE enzymes [5].
| Target | IC₅₀ (nM) | Implication for Assay Interference |
|---|---|---|
| PDE5 | 0.074 | Extreme potency; can cause strong interference in any assay sensitive to PDE5 inhibition. |
| PDE3 | 38 | High potency; potential for off-target effects in assays involving this enzyme. |
| PDE2 | 670 | Moderate potency; may interfere at higher concentrations. |
| PDE4 | 800 | Moderate potency; may interfere at higher concentrations. |
| PDE1 | 380 | Moderate potency; may interfere at higher concentrations. |
Advanced analytical techniques are required to reliably detect and identify this compound, especially in complex matrices like dietary supplements or biological samples.
The general workflow for analysis is outlined below.
Detailed Methodologies:
Sample Preparation (for complex matrices like soft-gels):
Instrumental Analysis and Identification:
To avoid being misled by this compound and related compounds:
Here is a summary of the key details identified for thioquinapiperifil:
| Property | Description |
|---|---|
| Identification | A phosphodiesterase-5 (PDE5) inhibitor, structurally an imidazoquinazoline derivative [1]. |
| Initial Reporter | Kyowa Hakko Kogyo Co., Ltd. (formerly reported as KF31327) [1]. |
| Context of Discovery | Found as an adulterant in dietary supplements promoted for sexual enhancement, often alongside other similar compounds like thiodenafil [1]. |
| Quantitative Data in Literature | One study found its content in a dietary supplement to be about 13-15 mg per tablet [1]. |
| Selectivity Profile | Information not available. The search results do not provide its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for PDE5 or other PDE isoforms. |
For a comprehensive selectivity profile, the following experimental approaches are commonly used in the field, though specific protocols for this compound were not located [2].
The core of determining selectivity involves radiolabeled or fluorescent-based enzyme activity assays [2]. The process generally follows these steps:
Given the lack of published data, obtaining a selectivity profile for this compound would require dedicated laboratory work.
The following table consolidates the available experimental data on Thioquinapiperifil and Thiodenafil. It is important to note that the data comes from different studies and matrices, so a direct quantitative comparison should be made with caution.
| Inhibitor Name | Reported Potency (IC₅₀) | Content in Dietary Supplements | Key Study Findings |
|---|
| This compound | 0.074 nM (reported by vendor for purified compound) [1] | ~13-15 mg per tablet (major active component) [2] | • Potent and selective PDE5 inhibitor [1]. • Found as a major adulterant in dietary supplements [2]. | | Thiodenafil (Thiosildenafil) | Information missing | ~0.4 mg per tablet (minor component) [2] | • Identified alongside this compound in the same product [2]. • Its low concentration suggests it was not the primary intended active adulterant. |
The data in the table above comes from analytical studies of adulterated dietary supplements rather than clinical trials.
The following diagram illustrates the core mechanism of action of PDE5 inhibitors and a generalized workflow for their analytical identification in adulterated products.
Diagram 1: PDE5 Inhibitor Mechanism and Analytical Workflow. The top section shows the biological pathway where inhibitors block PDE5, enhancing cGMP-mediated smooth muscle relaxation [3]. The bottom section outlines the key steps researchers use to detect and identify unapproved PDE5 inhibitors like this compound in complex samples like dietary supplements [2] [4].
Based on the available data, here are the core distinctions:
This information should serve as a foundational comparison. Further experimental work directly comparing the two compounds under identical conditions would be required to establish a definitive potency ratio.
This compound is identified as a synthetic Phosphodiesterase-5 (PDE-5) inhibitor, first discovered as an undeclared adulterant in dietary supplements marketed for sexual enhancement [1] [2]. Its classification suggests a non-competitive inhibition mechanism [2].
The table below summarizes its known characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] |
| Molecular Weight | 448 g/mol [1] |
| Inhibitor Type | Non-competitive PDE-5 inhibitor (putative) [2] |
| Structural Class | Imidazoquinazoline derivative [1] |
Based on its classification, this compound is expected to behave as a typical non-competitive inhibitor. The following diagram illustrates this general mechanism, which it is presumed to follow.
Diagram 1: Putative non-competitive inhibition mechanism of this compound. The inhibitor binds the enzyme at an allosteric site, forming an inactive complex without preventing substrate binding [3] [4].
The identification of this compound in complex matrices like dietary supplements relies on advanced analytical techniques. The general workflow involves liquid chromatography coupled with high-resolution mass spectrometry [5].
Diagram 2: General analytical workflow for identifying this compound and analogous PDE-5 inhibitors in dietary supplements using LC-MS [5].
A comprehensive comparative guide is currently limited by a lack of publicly available primary research data.
The core of Thioquinapiperifil's action lies in its potent and selective inhibition of the PDE5 enzyme. The following table summarizes its experimentally determined half-maximal inhibitory concentration (IC₅₀) against various phosphodiesterase (PDE) isoforms.
| PDE Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) |
|---|---|---|
| PDE5 | 0.074 [1] [2] [3] | 1x |
| PDE3 | 38 [2] [3] | ~514x |
| PDE1 | 380 [2] [3] | ~5,135x |
| PDE2 | 670 [2] [3] | ~9,054x |
| PDE4 | 800 [2] [3] | ~10,811x |
This data shows that this compound is a highly potent and selective PDE5 inhibitor, with significantly weaker activity against other PDE families, which is a desirable profile for reducing off-target effects [1] [2].
If you are working with complex matrices like dietary supplements, robust analytical methods are crucial for identification and quantification. Here are common protocols based on published literature.
This is the primary technique for detecting and confirming this compound in samples [4] [5].
Oily matrices require efficient cleanup to avoid interference.
This compound's therapeutic effect, like other PDE5 inhibitors, is mediated through the nitric oxide (NO) / cyclic guanosine monophosphate (cGMP) pathway, which is key to smooth muscle relaxation.
The experimental data showing this compound-induced increase in cyclic GMP levels in cells provides direct evidence of its functional efficacy in this pathway [2] [3].
This compound is characterized by its high potency and excellent selectivity for PDE5 over other PDE isoforms. However, its presence as an undeclared ingredient in dietary supplements poses a significant public health risk, as its pharmacological and toxicological profiles are not fully evaluated in humans [7] [5]. The LC-MS methodologies outlined provide reliable means for its detection and identification in complex matrices.
The table below summarizes the core analytical parameters and validation data for thioquinapiperifil based on current research methodologies.
| Parameter | Method Details & Conditions | Validation Data / Key Findings |
|---|---|---|
| Primary Analytical Technique | Liquid Chromatography-Hybrid Ion Trap–Time of Flight Mass Spectrometry (LC-IT-TOF MS) [1] [2] | Successfully applied for screening PDE-5 inhibitors and their analogs in dietary supplements [1] [2]. |
| Chromatography Column | Reversed-phase column (e.g., Capcell PAK C18) [1] [2] | Provides optimal separation of isobaric compounds [1] [2]. |
| Mobile Phase | Gradient elution with Acetonitrile and Water containing 0.2% Acetic Acid [1] [2] | 0.2% acetic acid offered a good balance between separation efficiency and MS ionization sensitivity [1] [2]. |
| Flow Rate & Column Temperature | 0.2 mL/min; 50°C [1] [2] | Higher temperature (50°C) improved separation of isobaric compounds [1] [2]. |
| Mass Spectrometry Detection | Electrospray Ionization (ESI) in positive ion mode [1] [2] | Positive ion mode is standard for PDE-5 inhibitors. IT-TOF provides accurate mass and multi-stage MS (MSn) for structural elucidation [1] [2]. |
| Sample Cleanup for Soft-Gels | Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE [3] | Effectively removes lipid components from soft-gel-type supplements, resulting in lower matrix effects and better recovery compared to other methods [3]. |
The table below compares the potency (IC₅₀) of this compound with other PDE-5 inhibitors, highlighting its high selectivity.
| Compound Name | PDE5 IC₅₀ | Selectivity Ratio (vs. other PDE enzymes) |
|---|---|---|
| This compound | 0.074 nM [4] [5] | Highly selective (>5,000-fold vs. PDE1, >9,000-fold vs. PDE2, >1,000-fold vs. PDE4) [4] [5]. |
| Sildenafil | Information not in sources | Information not in sources |
| Tadalafil | Information not in sources | Information not in sources |
This method is designed for the accurate screening of this compound and other PDE-5 inhibitors in complex matrices.
This workflow visualizes the key steps in the analytical protocol for detecting this compound in dietary supplements:
This protocol is used to demonstrate the biological activity of this compound.
The established methods provide a strong foundation for detecting and quantifying this compound, particularly for regulatory and quality control purposes in the dietary supplement industry.
This compound (also known as KF-31327) is a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. The primary quantitative data available comes from enzyme inhibition studies, which are a standard initial measure of a drug's potential efficacy [1].
The table below summarizes its reported half-maximal inhibitory concentration (IC₅₀) values against different PDE enzymes, showing its high selectivity for PDE-5:
| Phosphodiesterase (PDE) Enzyme | IC₅₀ (nM) |
|---|---|
| PDE-5 | 0.074 |
| PDE3 | 38 |
| PDE1 | 380 |
| PDE2 | 670 |
| PDE4 | 800 |
Source: TargetMol compound database [1].
This data indicates that this compound is highly potent against its primary target, PDE-5. Its selectivity over other PDE enzymes (like PDE1, 2, 3, and 4) is significant, which is a crucial factor in predicting a cleaner side-effect profile, as off-target inhibition can lead to adverse effects.
This compound is primarily identified not in clinical trials, but as an undeclared adulterant in dietary supplements. The methodologies for its detection are highly relevant for researchers needing to identify and quantify this substance.
A foundational study used a combination of techniques to elucidate its structure for the first time in a dietary supplement [2]:
More recent, advanced screening workflows for multi-class adulterants in complex matrices like soft-gel supplements utilize Ultra-High Performance Liquid Chromatography-Quadrupole/Time of Flight-Mass Spectrometry (UHPLC-Q/TOF-MS) [3]. This technique provides high-resolution and accurate mass data, which is essential for confidently identifying novel or unapproved analogues. The general workflow for such an analysis is outlined below:
Understanding this compound's context helps explain the lack of formal clinical efficacy studies.
This compound is documented as a potent and selective inhibitor of phosphodiesterase-5 (PDE5). The key data available from a commercial supplier is summarized below [1].
| Property | Description |
|---|---|
| Primary Target | Phosphodiesterase-5 (PDE5) |
| Reported IC₅₀ | 0.074 nM |
| Inhibition Type | Potent, selective, and non-competitive |
| Reported Research Use | Sexual enhancement |
A significant gap exists in the available information. The search results do not contain any quantitative or qualitative data on this compound's inhibition of PDE1, PDE2, PDE3, or PDE4. Consequently, a direct comparison of its performance across these isoforms, as requested, is not possible with current data.
| Compound Name | Primary Target | IC₅₀ / Ki | Selectivity Notes | Key Experimental Details |
|---|---|---|---|---|
| This compound | PDE5 | 0.074 nM [1] | Information lacking for other PDEs. | Specific methodology not provided in sources. |
| Rolipram | PDE4 | IC₅₀: 3 nM (PDE4A) [2] | Selective PDE4 inhibitor. | In vitro assay using recombinant human PDE enzymes. |
| Milrinone | PDE3 | IC₅₀: 56 nM [4] | Also inhibits PDE2 (IC₅₀: 5.2 μM) [4]. | In vitro phosphodiesterase enzyme activity assay. |
| IBMX | Pan-PDE | IC₅₀: 6.5-31.7 μM (for PDE3/4/5) [2] | Broad-spectrum, non-selective inhibitor. | Used as a standard non-selective control in inhibition assays. |
Core Experimental Protocols for PDE Inhibition Profiling:
The following diagram illustrates the central role of PDE enzymes in cyclic nucleotide signaling, which is the basis for the therapeutic action of their inhibitors.
Given the lack of public comparative data, here are steps you could take to build a complete profile on this compound:
The following table summarizes the key identifiers and properties of Thioquinapiperifil for reference in analytical procedures.
| Property | Description |
|---|---|
| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] [2] |
| Molecular Formula | C₂₄H₂₈N₆OS [1] [2] |
| Average Mass | 448.589 Da [2] |
| Monoisotopic Mass | 448.204531 Da [2] |
| CAS Number | 220060-39-9 (base compound) [2], 204077-66-7 (dihydrochloride salt) [3] [4] |
| Alias | KF-31327 [1] [3] |
| Primary Bioactivity | Potent, selective, and non-competitive Phosphodiesterase-5 (PDE-5) inhibitor [3] |
| PDE-5 IC₅₀ | 0.074 nM [3] |
Selectivity Profile: this compound exhibits high selectivity for PDE-5 over other phosphodiesterases. Its inhibitory activity (IC₅₀) against other isoforms is substantially lower: PDE3 (38 nM), PDE1 (380 nM), PDE2 (670 nM), and PDE4 (800 nM) [3].
Advanced chromatographic and mass spectrometric techniques are required to identify and quantify this compound, especially in complex matrices like dietary supplements.
This is the primary method for screening and confirming the presence of this compound.
| Parameter | Typical Optimal Conditions [5] [6] |
|---|---|
| Instrumentation | HPLC coupled with Hybrid Ion Trap-Time of Flight (IT-TOF) Mass Spectrometry |
| Chromatography Column | Reversed-phase (e.g., Capcell PAK C18) |
| Mobile Phase | Gradient elution with A: Water with 0.2% acetic acid and B: Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 50 °C |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
Experimental Workflow: The following diagram outlines the key steps in the LC-MS analysis workflow for detecting PDE-5 inhibitors like this compound in dietary supplements.
Efficient sample cleanup is critical for accurate analysis, particularly for formulations like soft-gel capsules with high lipid content. A comparison of three green chemistry methods is below [7].
| Method | Key Characteristics | Evaluation |
|---|---|---|
| EMR-Lipid dSPE | Uses Enhanced Matrix Removal-Lipid sorbents; mechanism based on size exclusion and hydrophobic interaction [7]. | Most effective at removing lipid matrix interferences, resulting in lower matrix effects and cleaner analysis [7]. |
| QuEChERS-dSPE | Uses a mixture of sorbents (e.g., PSA, C18, GCB) to remove interfering compounds [7]. | Less effective than EMR-Lipid for removing lipids from oily matrices [7]. |
| DLLME | Dispersive Liquid-Liquid Microextraction; uses acetonitrile (disperser) and chloroform (extraction solvent) [7]. | Good extraction efficiency but co-extracts more matrix lipids, leading to potential signal interference [7]. |
Here are detailed methodologies based on the literature for two critical procedures.
This protocol is optimized for soft-gel-type dietary supplements.
This method is designed for screening multiple PDE-5 inhibitors, including unknown analogs.
Based on the available data, here are the critical aspects to consider for the analysis of this compound:
The available public data is sufficient for developing a robust qualitative and quantitative method. However, for a formal validation, you would need to establish parameters like linearity, precision, accuracy, and limit of detection using a certified reference standard.